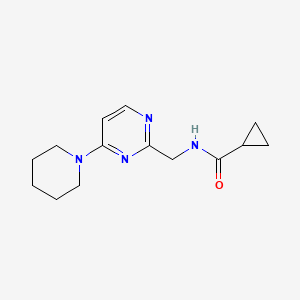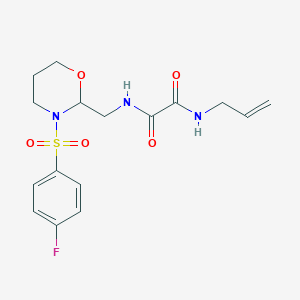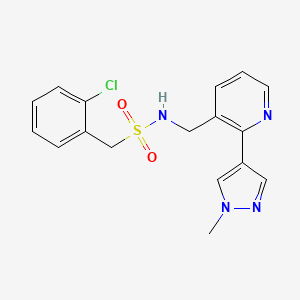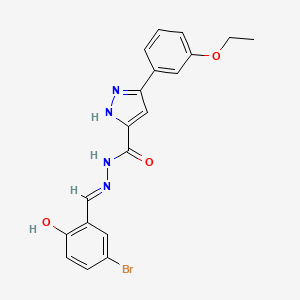
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a piperidine and a pyrimidine ring . Piperidine is a common moiety in many pharmaceuticals and pyrimidine is a fundamental structure in nucleic acids .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The structure likely involves a piperidine ring attached to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and often involve multiple steps . The reactions can involve the formation and breaking of several types of bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. Some properties that are often analyzed include solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Anti-angiogenic Properties : A study by Vinaya Kambappa et al. explored the synthesis of novel piperidine derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These compounds, including variations of the core structure , demonstrated significant inhibition of blood vessel formation in vivo and exhibited potent DNA cleavage activities, suggesting potential applications as anticancer agents due to their dual functional capabilities (Vinaya Kambappa et al., 2017).
Nonaqueous Capillary Electrophoresis : Another study focused on the capillary electrophoretic separation of imatinib mesylate and related substances, including compounds similar to "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide". This method allows for the quality control of pharmaceutical compounds, highlighting the importance of precise analytical techniques in ensuring drug purity and efficacy (Lei Ye et al., 2012).
Metabolic Studies of Antineoplastic Agents : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, provides insight into the metabolic pathways of compounds with similar structures. These findings help to understand how such compounds are processed in the body, which is crucial for developing effective and safe therapeutic agents (Aishen Gong et al., 2010).
Histone Deacetylase Inhibition for Cancer Therapy : The compound MGCD0103, which shares functional groups with the queried compound, was identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This discovery highlights the compound's potential in blocking cancer cell proliferation and inducing apoptosis, showcasing a promising avenue for cancer treatment (Nancy Z. Zhou et al., 2008).
Antiemetic Properties of Piperazinopyrimidines : A chemical series including piperazinopyrimidines demonstrated antiemetic, tranquilizing, and analgesic properties. This study underscores the potential of structurally similar compounds in treating a range of symptoms, further emphasizing the versatility of this chemical scaffold (G. Mattioda et al., 1975).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(11-4-5-11)16-10-12-15-7-6-13(17-12)18-8-2-1-3-9-18/h6-7,11H,1-5,8-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFHGRLHXYPZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2961326.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2961327.png)
![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)
![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)
![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)



![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2961337.png)


![3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride](/img/structure/B2961342.png)